N-((2-Methyl-1H-indol-3-yl)methyl)propan-2-amine hydrochloride
Overview
Description
N-((2-Methyl-1H-indol-3-yl)methyl)propan-2-amine hydrochloride is a useful research compound. Its molecular formula is C13H19ClN2 and its molecular weight is 238.75 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been known to interact with tubulin .
Mode of Action
This interaction disrupts the formation of microtubules, essential components of the cell’s cytoskeleton, leading to cell cycle arrest and apoptosis .
Biochemical Pathways
The compound’s interaction with tubulin disrupts the normal cell cycle, particularly arresting cells in the G2/M phase . This disruption can lead to programmed cell death or apoptosis, a downstream effect of the disrupted microtubule formation .
Result of Action
The result of the compound’s action is the induction of apoptosis in a dose-dependent manner . By inhibiting tubulin polymerization, the compound disrupts normal cell function, leading to cell cycle arrest and ultimately programmed cell death .
Biochemical Analysis
Biochemical Properties
N-((2-Methyl-1H-indol-3-yl)methyl)propan-2-amine hydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with tubulin, a protein that is crucial for cell division. This binding inhibits tubulin polymerization, thereby affecting the mitotic process . Additionally, the compound interacts with various receptors in the cell membrane, influencing signal transduction pathways.
Cellular Effects
This compound has notable effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been shown to induce apoptosis by activating specific signaling pathways . It also affects the expression of genes involved in cell cycle regulation, thereby inhibiting cell proliferation.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to tubulin, inhibiting its polymerization and thus preventing the formation of microtubules . This inhibition disrupts the mitotic spindle, leading to cell cycle arrest and apoptosis. Additionally, the compound can modulate the activity of various enzymes, either inhibiting or activating them, which in turn affects cellular metabolism and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions. Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . The exact temporal dynamics of these effects can vary depending on the specific experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant biological activity. For instance, in animal studies, higher doses of the compound have been associated with increased inhibition of tumor growth . At very high doses, toxic or adverse effects, such as hepatotoxicity or nephrotoxicity, may be observed.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and detoxification . The compound can also affect metabolic flux, altering the levels of various metabolites within the cell. These interactions can have downstream effects on cellular energy production and overall metabolic homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, the compound may localize to specific organelles or compartments, influencing its activity and function.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the cytoplasm where it interacts with tubulin, or to the nucleus where it can influence gene expression. The precise localization can affect the compound’s efficacy and the nature of its biological effects.
Properties
IUPAC Name |
N-[(2-methyl-1H-indol-3-yl)methyl]propan-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2.ClH/c1-9(2)14-8-12-10(3)15-13-7-5-4-6-11(12)13;/h4-7,9,14-15H,8H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQNPRZMPONRPPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CNC(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.